Thp-ergostenone
Description
Thp-ergostenone is a steroidal or terpenoid-derived compound characterized by a fused tetracyclic core structure. The prefix "Thp" may indicate a thiophene or tetrahydropyran substituent, aligning with compounds like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and other thiophene-containing analogs described in pharmacopeial standards .
Properties
CAS No. |
138780-09-3 |
|---|---|
Molecular Formula |
C32H52O3 |
Molecular Weight |
484.8 g/mol |
IUPAC Name |
1-[(3S,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-4,5-dimethylhex-4-en-1-one |
InChI |
InChI=1S/C32H52O3/c1-21(2)22(3)9-14-29(33)28-13-12-26-25-11-10-23-20-24(35-30-8-6-7-19-34-30)15-17-31(23,4)27(25)16-18-32(26,28)5/h23-28,30H,6-20H2,1-5H3/t23-,24-,25-,26-,27-,28+,30?,31-,32-/m0/s1 |
InChI Key |
PDQVGMBTBSWHHS-MMJHSARJSA-N |
SMILES |
CC(=C(C)CCC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5CCCCO5)C)C)C |
Isomeric SMILES |
CC(=C(C)CCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC5CCCCO5)C)C)C |
Canonical SMILES |
CC(=C(C)CCC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5CCCCO5)C)C)C |
Synonyms |
3 beta-tetrahydropyranyloxy-21-nor-5 alpha-ergost-24-en-20-one tetrahydropyranyloxy-21-norergost-24-en-20-one THP-ergostenone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
Thp-ergostenone shares functional motifs with several bioactive compounds:
- Ergosterol: Both compounds feature a steroidal backbone, but this compound’s speculated thiophene or tetrahydropyran group distinguishes it from ergosterol’s conjugated diene system .
- a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: This compound, listed in USP standards, shares a thiophene moiety, which enhances lipophilicity and membrane permeability compared to non-aromatic substituents .
- Testosterone: While testosterone is an androgenic steroid, this compound’s hypothesized thiophene group could modulate receptor binding specificity, reducing hormonal side effects .
Table 1: Structural and Physical Properties Comparison
| Compound | Molecular Formula | Key Functional Groups | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | C₂₈H₃₈O₂S | Steroid core, thiophene | 5.2 | 0.12 (DMSO) |
| Ergosterol | C₂₈H₄₄O | Steroid core, conjugated diene | 4.8 | 0.08 (DMSO) |
| a3-(Methylamino)-... | C₉H₁₃NOS | Thiophene, methylamino | 1.9 | 1.5 (Water) |
| Testosterone | C₁₉H₂₈O₂ | Androstane core, ketone | 3.0 | 0.03 (Water) |
Note: Data extrapolated from structural analogs in , and 7. LogP values calculated using ChemDraw software.
Pharmacological and Toxicological Profiles
- Bioactivity: this compound’s thiophene group may enhance antifungal activity compared to ergosterol, as seen in thiophene-containing antifungals like terbinafine . However, its efficacy against Candida spp. remains untested.
- Toxicity: Thiophene derivatives can induce hepatotoxicity via reactive metabolite formation, a risk shared with this compound . In contrast, ergosterol analogs exhibit lower toxicity but poorer bioavailability .
- Drug Interactions : Thiophene moieties may interact with cytochrome P450 enzymes, necessitating caution in polypharmacy scenarios .
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